molecular formula C9H17NO4S B12669321 Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester CAS No. 54266-64-7

Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester

Cat. No.: B12669321
CAS No.: 54266-64-7
M. Wt: 235.30 g/mol
InChI Key: HHHFPFXSQMEOSE-JAVCKPHESA-N
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Description

Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is a chemical compound with a complex structure It is an ester derivative of ethanethioic acid, featuring a nitroethoxy group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester typically involves the esterification of ethanethioic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the nucleophile, products can include various substituted esters or amides.

Scientific Research Applications

Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release ethanethioic acid, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, S-(1-methylpropyl) ester
  • Ethanethioic acid, (methylthio)-s-ethyl ester
  • Ethanethioic acid, S-(2-methylbutyl) ester

Uniqueness

Ethanethioic acid, S-(1-(1-methyl-2-nitroethoxy)butyl) ester is unique due to the presence of the nitroethoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that lack this functional group.

Properties

CAS No.

54266-64-7

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

O-[1-[(2S)-1-nitropropan-2-yl]oxybutyl] ethanethioate

InChI

InChI=1S/C9H17NO4S/c1-4-5-9(14-8(3)15)13-7(2)6-10(11)12/h7,9H,4-6H2,1-3H3/t7-,9?/m0/s1

InChI Key

HHHFPFXSQMEOSE-JAVCKPHESA-N

Isomeric SMILES

CCCC(O[C@@H](C)C[N+](=O)[O-])OC(=S)C

Canonical SMILES

CCCC(OC(C)C[N+](=O)[O-])OC(=S)C

Origin of Product

United States

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